

EHT 1610: A Highly Selective Kinase Inhibitor Targeting the DYRK Family

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EHT 1610

Cat. No.: B15544612

[Get Quote](#)

For Immediate Release

A comprehensive analysis of the kinase inhibitor **EHT 1610** reveals a highly selective profile against a broad panel of kinases, demonstrating exceptional potency for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. This selectivity is attributed to a unique, noncanonical binding mechanism, making **EHT 1610** a valuable tool for researchers studying cellular processes regulated by DYRK kinases and a promising candidate for further drug development.

EHT 1610 is a potent, ATP-competitive inhibitor of DYRK1A and DYRK1B with IC₅₀ values of 0.36 nM and 0.59 nM, respectively[1]. Its anti-leukemic properties have been demonstrated through the modulation of signaling pathways involving key transcription factors like FOXO1 and STAT3. The remarkable selectivity of **EHT 1610** minimizes off-target effects, a crucial attribute for both research applications and therapeutic potential.

Selectivity Profile of EHT 1610

The selectivity of **EHT 1610** has been rigorously evaluated against extensive kinase panels. While a complete public dataset for **EHT 1610** from a broad kinase screen is not readily available in a single repository, data for the closely related compound EHT 5372, investigated in the same key study, provides significant insights into the inhibitor's family-wide selectivity. The inhibitory activity of EHT 5372 against a panel of kinases highlights the specific targeting of the DYRK and CLK families, with minimal interaction with other kinases at tested concentrations.

Table 1: Inhibitory Activity of EHT 5372 against a Selected Kinase Panel

Kinase Target	IC50 (nM)
DYRK1A	0.22
DYRK1B	0.28
DYRK2	10.8
DYRK3	93.2
CLK1	22.8
CLK2	88.8
CLK4	59
GSK3 α	7.44
GSK3 β	221

Data for EHT 5372, a closely related analog of **EHT 1610**, is presented to illustrate the selective nature of this class of inhibitors.[\[2\]](#)

The high selectivity of **EHT 1610** and its analogs is conferred by an unusual binding model within the kinase domain, as elucidated by Chaikuad et al. (2016)[\[3\]](#)[\[4\]](#). This noncanonical interaction provides a structural basis for its potent and specific inhibition of DYRK kinases.

Comparison with Other Kinase Inhibitors

When compared to other kinase inhibitors, **EHT 1610**'s focused activity on the DYRK family is a distinguishing feature. Many kinase inhibitors exhibit polypharmacology, interacting with multiple kinases, which can lead to off-target effects. The high selectivity of **EHT 1610** makes it a more precise tool for dissecting the specific roles of DYRK1A and DYRK1B in cellular signaling and disease. For instance, in studies of B-cell acute lymphoblastic leukemia (B-ALL), **EHT 1610** has been shown to be a more potent and selective inhibitor of DYRK1A compared to other compounds.

Experimental Protocols

The determination of the kinase selectivity profile of **EHT 1610** and related compounds typically involves in vitro biochemical assays. A common method is a competition binding assay, such as the KINOMEScan™ platform, or enzymatic assays that measure the phosphorylation of a substrate.

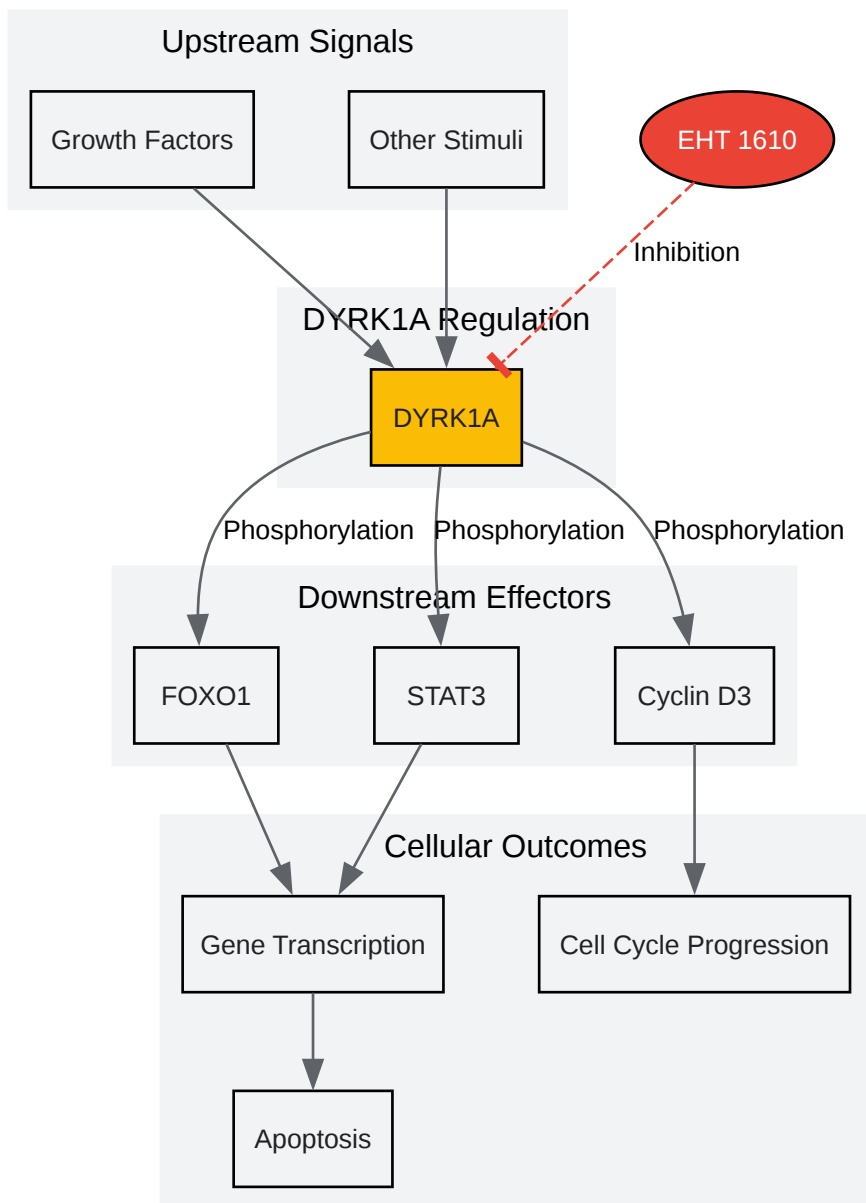
General Protocol for In Vitro Kinase Inhibition Assay (Competition Binding Assay)

This method quantifies the ability of a test compound to compete with an immobilized ligand for binding to a kinase.

- **Kinase Preparation:** A panel of purified, DNA-tagged human kinases is used.
- **Ligand Immobilization:** An active-site directed ligand is immobilized on a solid support (e.g., beads).
- **Competition:** The kinase is incubated with the immobilized ligand and the test compound (**EHT 1610**) at various concentrations.
- **Quantification:** The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding and inhibition.
- **Data Analysis:** The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand compared to a vehicle control. Dissociation constants (K_d) or IC_{50} values are then calculated to determine the potency and selectivity of the inhibitor.

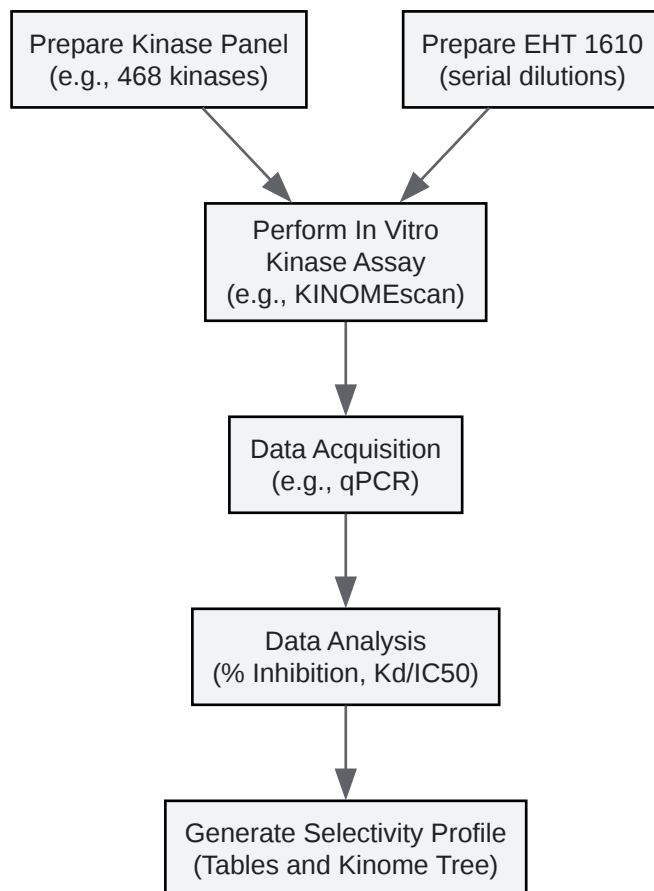
Signaling Pathway and Experimental Workflow Diagrams

DYRK1A Signaling Pathway and Point of EHT 1610 Intervention

[Click to download full resolution via product page](#)

Caption: DYRK1A signaling pathway and the inhibitory action of **EHT 1610**.

Experimental Workflow for Kinase Selectivity Profiling



[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mybiosource.com [mybiosource.com]
- 3. An Unusual Binding Model of the Methyl 9-Anilinothiazolo[5,4-f] quinazoline-2-carbimides (EHT 1610 and EHT 5372) Confers High Selectivity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [EHT 1610: A Highly Selective Kinase Inhibitor Targeting the DYRK Family]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544612#selectivity-profile-of-eht-1610-against-a-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com